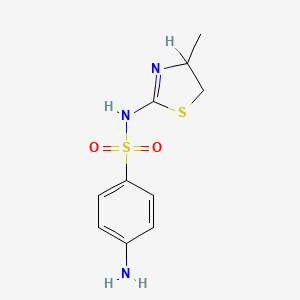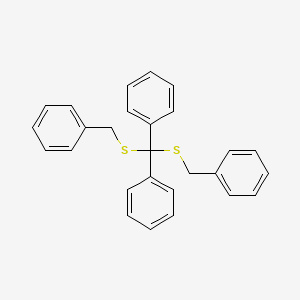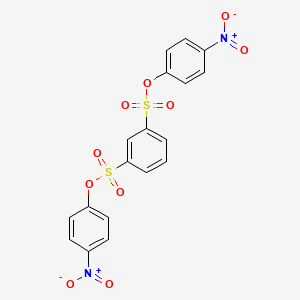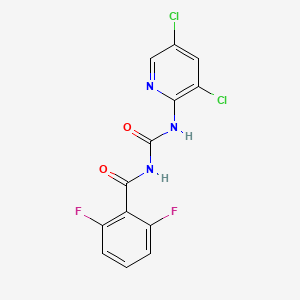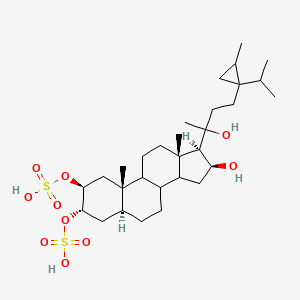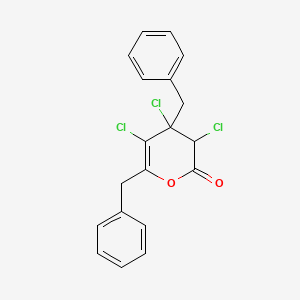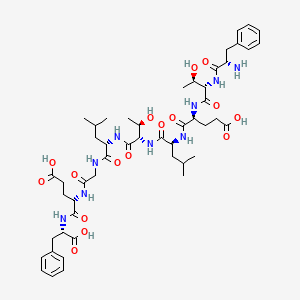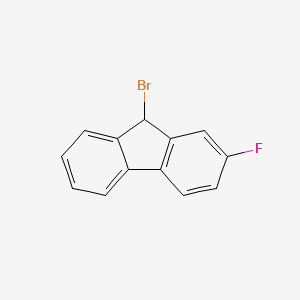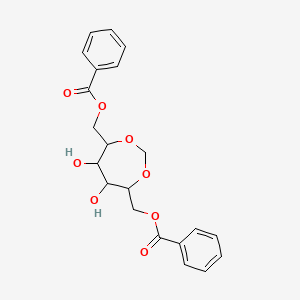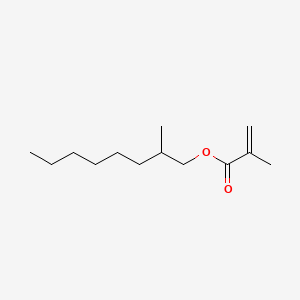
2-Methyloctyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyloctyl methacrylate is an organic compound with the chemical formula C13H24O2. It is an ester derived from methacrylic acid and 2-methyloctanol. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers for various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyloctyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for the efficient and controlled synthesis of the ester, minimizing side reactions and maximizing yield. The use of continuous flow reactors also enables the production of large quantities of the compound in a cost-effective manner .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyloctyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methyloctanol.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to hydrolyze the ester bond.
Addition Reactions: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) can add across the double bond in the methacrylate group.
Major Products Formed
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and 2-methyloctanol.
Addition Reactions: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Methyloctyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the formulation of drug delivery systems and medical devices.
Industry: Used in the production of coatings, adhesives, and sealants
Wirkmechanismus
The primary mechanism of action of 2-Methyloctyl methacrylate involves its polymerization to form polymers with desired properties. The methacrylate group undergoes radical polymerization, initiated by free radicals generated from initiators like AIBN or benzoyl peroxide. The resulting polymers can interact with various molecular targets and pathways, depending on their specific applications .
Vergleich Mit ähnlichen Verbindungen
2-Methyloctyl methacrylate can be compared with other methacrylate esters such as:
Methyl methacrylate: A widely used monomer in the production of polymethyl methacrylate (PMMA).
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Ethyl methacrylate: Employed in the synthesis of polymers with good adhesion properties.
Uniqueness
This compound is unique due to its specific alkyl chain, which imparts distinct properties to the resulting polymers, such as improved flexibility and hydrophobicity. This makes it suitable for applications where these properties are desired .
Eigenschaften
CAS-Nummer |
67905-46-8 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2-methyloctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-5-6-7-8-9-12(4)10-15-13(14)11(2)3/h12H,2,5-10H2,1,3-4H3 |
InChI-Schlüssel |
MBKJMZOZZHUVLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)COC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


